4'-ヒドロキシトルセミド

概要

説明

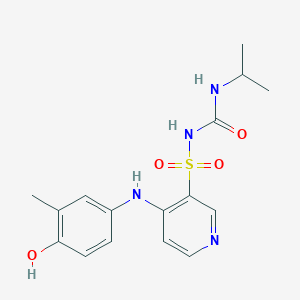

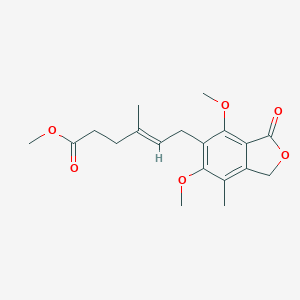

4’-Hydroxy Torsemide is a metabolite of Torsemide, a widely used loop diuretic. Torsemide is known for its efficacy in treating conditions such as hypertension and edema associated with heart failure, renal failure, or liver disease. The compound 4’-Hydroxy Torsemide results from the hydroxylation of the 3’-methyl group of the phenyl ring of Torsemide .

科学的研究の応用

4’-Hydroxy Torsemide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

Biology: The compound is studied for its metabolic pathways and interactions within biological systems.

Medicine: Research focuses on its pharmacokinetics and pharmacodynamics, particularly in relation to its parent compound, Torsemide.

Industry: It is used in the quality control of pharmaceutical products containing Torsemide

作用機序

Target of Action

4’-Hydroxy Torsemide, a metabolite of Torsemide , primarily targets the Na+/K+/Cl- pump on the luminal cell membrane surface in the thick ascending loop of Henle . This pump plays a crucial role in the reabsorption of sodium and chloride, which is a key process in urine concentration.

Mode of Action

4’-Hydroxy Torsemide acts as a loop diuretic . It inhibits the Na+/K+/Cl- pump, thereby reducing the reabsorption of sodium and chloride . This inhibition leads to an increased excretion of water, sodium, chloride, magnesium, and calcium .

Biochemical Pathways

The action of 4’-Hydroxy Torsemide affects the sodium and chloride reabsorption pathways in the kidney . By inhibiting the Na+/K+/Cl- pump, it disrupts the electrolyte balance, leading to increased diuresis. This can have downstream effects on blood pressure and fluid balance in the body.

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxy Torsemide can be influenced by various factors, including genetic polymorphisms of CYP2C9 and OATP1B1 . These factors can affect the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability .

Result of Action

The primary result of 4’-Hydroxy Torsemide’s action is increased diuresis . This can help in the management of conditions like hypertension and edema associated with congestive heart failure, renal or hepatic diseases . It’s important to note that like all medications, 4’-hydroxy torsemide may cause some unwanted effects, such as chest pain, decreased urination, diarrhea, dry mouth, increased thirst, irregular heartbeat, loss of appetite, mood changes, muscle pain or cramps, nausea or vomiting, numbness or tingling in the hands, feet, or lips, seizures, swelling of the hands, ankles, feet, or lower legs, trouble breathing, unusual tiredness or weakness .

Action Environment

The action, efficacy, and stability of 4’-Hydroxy Torsemide can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact how the drug works . For example, the pharmacokinetics and pharmacodynamics of Torsemide can vary significantly between healthy adults and patient groups, or between individuals with different CYP2C9 phenotypes . Therefore, it’s crucial to consider these factors when prescribing and administering the drug.

生化学分析

Biochemical Properties

The metabolism of Torsemide in the body occurs mainly in the liver, and its action mechanism is known to be related to the oxidation reaction by CYP2C9 (Cytochrome P450 family 2 subfamily C member 9) . Major biochemical change factors include plasma protein binding and distribution to blood cells (of Torsemide), Kp to various tissues (of Torsemide), decreased metabolism in the GI-tract (of Torsemide), and decreased expression of metabolic enzymes in the liver .

Cellular Effects

Torsemide has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by affecting urinary sodium excretion rate . In addition, it has been found that the maximal diuretic effect of Torsemide in the CP-B patient group would appear within 4 hours approximately, after administration .

Molecular Mechanism

At the molecular level, Torsemide exerts its effects primarily through its interaction with the Na±K±2Cl- symporter in the thick ascending loop of Henle . This interaction inhibits the symporter, leading to a decrease in the reabsorption of sodium and chloride, which in turn leads to diuresis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Torsemide have been observed to change over time. For instance, it has been found that the urinary excretion of Torsemide over time (as PKs) was linked to the urinary sodium excretion (as PDs) . This suggests that the effects of Torsemide can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

In animal models, the effects of Torsemide have been observed to vary with different dosages. For instance, a study on cats with congestive heart failure showed that altering the dosage of Torsemide resulted in varying conversion rates .

Metabolic Pathways

The metabolic pathways of Torsemide involve several enzymes and cofactors. It is primarily metabolized in the liver, with the oxidation reaction being related to CYP2C9

Transport and Distribution

Given that Torsemide is known to interact with the Na±K±2Cl- symporter in the thick ascending loop of Henle , it is likely that similar transport mechanisms are involved for 4’-Hydroxy Torsemide.

Subcellular Localization

Given that Torsemide is known to interact with the Na±K±2Cl- symporter in the thick ascending loop of Henle , it is likely that 4’-Hydroxy Torsemide is also localized to this region of the cell

準備方法

The synthesis of 4’-Hydroxy Torsemide involves several steps. One common method starts with the precursor 4-hydroxy-3-pyridinesulfonic acid. This compound is reacted with phosphorus pentachloride and chlorobenzene at temperatures ranging from 0 to 40 degrees Celsius. The mixture is then heated to 80 to 150 degrees Celsius. The resulting product undergoes further reactions to yield 4’-Hydroxy Torsemide .

In industrial settings, the production of 4’-Hydroxy Torsemide follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of high-efficiency reactors and purification techniques to ensure the compound’s purity and yield .

化学反応の分析

4’-Hydroxy Torsemide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

4’-Hydroxy Torsemide is unique due to its specific hydroxylation on the phenyl ring. Similar compounds include:

Torsemide: The parent compound, known for its diuretic properties.

Furosemide: Another loop diuretic with a different chemical structure but similar pharmacological effects.

Bumetanide: A loop diuretic with a different potency and duration of action compared to Torsemide.

The uniqueness of 4’-Hydroxy Torsemide lies in its specific metabolic pathway and its role as a metabolite of Torsemide, providing insights into the drug’s pharmacokinetics and pharmacodynamics .

特性

IUPAC Name |

1-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCCDWZGWOVSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635356 | |

| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99300-67-1 | |

| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)

![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)